(8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
CAS No.:
Cat. No.: VC16027793
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O3 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7?,11-10+,14-8?,15-12? |
| Standard InChI Key | IHUNBGSDBOWDMA-ZMLPHWSZSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1/C=C/C(=CC=CC(=CC(=O)O)C)C)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, reflects its polyene structure with four conjugated double bonds (2,4,6,8-positions) and a methoxy-substituted trimethylphenyl group at the ninth carbon . The “8E” designation specifies the trans configuration of the double bond at the eighth position, a critical determinant of stereochemical stability and biological activity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 69427-46-9 |
| Molecular Formula | C23H30O3 |
| Molecular Weight | 354.49 g/mol |
| IUPAC Name | (8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| Lipophilicity (LogP) | Estimated 5.2 (similar to acitretin) |
The tetraenoic acid moiety confers significant hydrophobicity, enabling membrane permeability and intracellular receptor binding . Unlike its ethyl ester predecessor etretinate, the free carboxylic acid group enhances polarity, potentially altering pharmacokinetic behavior .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of (8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid typically involves a multi-step Wittig reaction strategy, common in retinoid production. Starting from β-ionone, sequential aldol condensations and olefinations introduce the conjugated double bonds, followed by coupling with a methoxy-trimethylphenyl Grignard reagent . Acidic hydrolysis of the ethyl ester intermediate (etretinate) yields the target carboxylic acid .
Structural Relationship to Clinical Retinoids
This compound is a direct metabolite of etretinate, a first-generation retinoid withdrawn due to its prolonged half-life and teratogenicity . Enzymatic esterase-mediated hydrolysis in vivo converts etretinate to acitretin (all-trans isomer) and its 13-cis isomer, with further oxidation yielding this tetraenoic acid derivative . The absence of the ethyl ester group reduces adipose tissue sequestration, theoretically shortening its elimination half-life compared to etretinate (120 days) .
Pharmacological Profile
Mechanism of Action
As a retinoid, the compound likely binds to nuclear retinoic acid receptors (RAR-α, -β, -γ), modulating gene transcription involved in cellular differentiation and apoptosis . The carboxylic acid group enhances affinity for RAR-γ, a subtype pivotal in epidermal homeostasis . In vitro studies on analogous compounds demonstrate inhibition of keratinocyte hyperproliferation and interleukin-6 (IL-6) secretion, suggesting anti-inflammatory and antiproliferative efficacy .
Therapeutic Applications
While no direct clinical trials have evaluated this isomer, its structural similarity to acitretin implies potential utility in:
-
Psoriasis: Reduction of plaque thickness via normalization of keratinocyte differentiation .
-
Darier’s Disease: Mitigation of acantholytic dyskeratosis through RAR-γ agonism .
-
Chemoprevention: Retinoids are investigated for suppressing epithelial carcinogenesis, though teratogenicity limits use .
Pharmacokinetics and Metabolism
Absorption and Distribution
The compound’s lipophilicity facilitates oral absorption, with peak plasma concentrations anticipated within 2–4 hours post-administration . Protein binding exceeds 99%, primarily to albumin, limiting free circulation . Unlike etretinate, the carboxylic acid form may exhibit reduced adipose storage, though definitive human data are lacking .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Etretinate | Acitretin | Tetraenoic Acid (Estimated) |
|---|---|---|---|
| Half-life (t1/2) | 120 days | 50 hours | 24–72 hours |
| Bioavailability | 40% | 60% | ~50% |
| Metabolism | Ester hydrolysis | Glucuronidation | Glucuronidation |
Metabolic Pathways
Hepatic cytochrome P450 (CYP3A4) mediates oxidation of the tetraenoic acid to polar metabolites, excreted renally . Conjugation with glucuronic acid enhances water solubility, promoting biliary elimination .
Future Directions and Research Gaps
Targeted Drug Delivery
Nanostructured lipid carriers (NLCs) could mitigate systemic exposure, reducing teratogenic risk while enhancing cutaneous bioavailability . Preliminary studies on acitretin-loaded NLCs show promise in minimizing hepatic uptake .
Stereochemical Optimization
The 8E isomer’s configuration may influence receptor binding kinetics. Computational modeling suggests that cis-trans isomerism at the 8th position alters RAR-γ docking efficiency, warranting in vitro validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume